N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-19-11-7-6-10(8-12(11)20-5-2)13-16-17-14(21-13)15-9(3)18/h6-8H,4-5H2,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWVXXOTJGEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-diethoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HCT-116 | 56.53 |
The compound N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide has been associated with similar anticancer activities, indicating a potential therapeutic role in cancer treatment .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. A series of novel compounds were synthesized and evaluated for antibacterial effectiveness:
| Compound | Activity Type | Result |
|---|---|---|
| 3c | Antibacterial | Comparable to first-line drugs |
| 3d | Antibacterial | Comparable to first-line drugs |
| 3i | Antibacterial | Comparable to first-line drugs |
These compounds exhibited significant activity against various bacterial strains, suggesting their viability as new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of oxadiazole derivatives has been explored extensively. Research indicates that these compounds can scavenge free radicals effectively:
| Compound | Assay Type | Result |
|---|---|---|
| Series | DPPH Assay | High radical scavenging activity |
| Series | ABTS Assay | Significant antioxidant capacity |
The incorporation of the oxadiazole ring enhances the biological profile of these compounds, making them suitable candidates for antioxidant applications .
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their cytotoxic effects on glioblastoma cell lines. Compounds from this series induced apoptosis and inhibited cell proliferation significantly .
Case Study 2: Antidiabetic Potential
In vivo studies using genetically modified Drosophila models indicated that certain oxadiazole derivatives lowered glucose levels effectively, showcasing their potential as anti-diabetic agents .
Mechanism of Action
The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide with structurally analogous compounds, focusing on substituent effects, molecular properties, and biological activities:
Key Observations:
However, larger substituents may reduce solubility, requiring formulation adjustments . Trimethoxy derivatives (e.g., ) exhibit higher molecular weights and steric bulk, which may hinder binding to enzyme active sites despite enhanced metabolic stability.
Anticancer Activity: The dimethoxy analog in demonstrated cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, with IC₅₀ values comparable to cisplatin. Molecular docking suggested strong interactions with MMP-9, a protease linked to cancer metastasis. The target compound’s diethoxy groups may further modulate these interactions due to increased van der Waals contacts .
Enzyme Inhibition :
- Indolylmethyl-substituted oxadiazoles (e.g., ) showed potent LOX inhibition (IC₅₀ = 23.4 µM), critical for anti-inflammatory applications. The target compound’s diethoxy substituents may enhance binding to hydrophobic enzyme pockets, though this requires experimental validation.
Antimicrobial Potential: Sulfanyl-acetamide derivatives with trimethoxyphenyl groups () exhibited broad-spectrum antibacterial and antifungal activities. The diethoxy variant’s larger substituents could either enhance membrane disruption (via increased lipophilicity) or reduce efficacy due to steric hindrance .
Synthetic Considerations :
- The target compound’s synthesis likely follows routes similar to those in , involving condensation of 5-substituted oxadiazole-2-thiols with chloroacetamides. However, the use of diethoxyphenyl precursors may require optimized reaction conditions to avoid side reactions from the bulkier substituents .
Biological Activity
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C16H21N3O4
- Molecular Weight : 319.36 g/mol
- CAS Number : 1171343-25-1
The compound features an oxadiazole ring, which is known for its ability to interact with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, this compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | <0.14 | High cytotoxicity |
| C6 (Rat Glioma) | 8.16 | Antiproliferative activity |
| L929 (Murine Fibroblast) | 7.48 | Moderate cytotoxicity |
The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it has been noted to inhibit enzymes such as histone deacetylase (HDAC) and topoisomerase, which are crucial in cancer progression and metastasis .
Antimicrobial Activity
This compound also exhibits significant antimicrobial properties. Its mechanism primarily involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Drugs |
|---|---|---|
| Staphylococcus aureus | 0.003–0.03 µg/mL | Superior to vancomycin |
| Clostridium difficile | 0.003–0.03 µg/mL | More effective than standard treatments |
| Neisseria gonorrhoeae | 0.03–0.125 µg/mL | More effective than azithromycin |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in tumor growth and bacterial survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through caspase activation.
- Biofilm Disruption : In bacterial strains, it interferes with biofilm formation essential for virulence.
Case Studies
- Anticancer Study : A study conducted on A549 lung cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value of less than 0.14 μM, indicating strong cytotoxic effects .
- Antimicrobial Evaluation : In a comparative study against Clostridium difficile, the compound showed MIC values significantly lower than those of conventional antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
